3-Phenylcyclohexanecarbaldehyde

Description

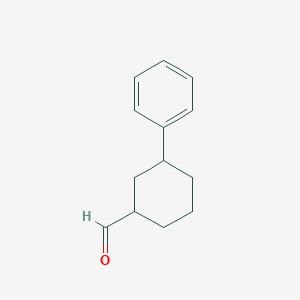

3-Phenylcyclohexanecarbaldehyde (C₁₃H₁₄O) is an aromatic aldehyde featuring a cyclohexane ring substituted with a phenyl group at the 3-position and a formyl (-CHO) functional group. Its cyclohexane backbone provides conformational flexibility, while the phenyl and aldehyde groups contribute to electronic and steric effects that influence reactivity and interactions with other molecules.

Properties

IUPAC Name |

3-phenylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCVTKTXZNKYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde group. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone, followed by oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-Phenylcyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Phenylcyclohexanecarboxylic acid.

Reduction: 3-Phenylcyclohexanemethanol.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Phenylcyclohexanecarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenylcyclohexane-1-carbaldehyde

A positional isomer of the target compound, 4-Phenylcyclohexane-1-carbaldehyde (CAS: 1466-74-6), differs in the placement of the phenyl group (4-position vs. 3-position). Key distinctions include:

- Thermodynamic Stability : Computational studies suggest that the 4-phenyl isomer exhibits lower ring strain due to equatorial positioning of the phenyl group, whereas the 3-phenyl derivative may adopt axial conformations to minimize steric clashes .

- Commercial Availability : Both compounds face discontinuation in commercial catalogs (e.g., CymitQuimica), likely due to low demand or synthesis complexity .

3-Phenylisoxazole-5-carbaldehyde

This heterocyclic analog (CAS: 72418-40-7, C₁₀H₇NO₂) replaces the cyclohexane ring with an isoxazole moiety. Key comparisons include:

- Electronic Properties: The electron-withdrawing isoxazole ring decreases electron density at the aldehyde group, making it more electrophilic than 3-Phenylcyclohexanecarbaldehyde. This enhances its utility in condensation reactions (e.g., Knoevenagel or Schiff base formation) .

- Biological Activity : Isoxazole derivatives are often explored for antimicrobial and anti-inflammatory properties, whereas cyclohexane-based aldehydes are more commonly used in polymer or fragrance synthesis .

2-Chloroquinoline-3-carbaldehyde

While structurally distinct, this compound (synthesized via phosphorus pentachloride) shares functional similarities:

- Reactivity : The chloro and aldehyde groups enable dual reactivity, unlike the single aldehyde functionality in this compound. This allows for sequential modifications (e.g., nucleophilic substitution followed by condensation) .

- Applications: Chloroquinoline aldehydes are prioritized in antimalarial drug research, whereas phenylcyclohexane aldehydes lack significant pharmacological exploration .

Research Findings and Limitations

- Synthetic Challenges : this compound requires multi-step synthesis involving Friedel-Crafts alkylation and oxidation, with yields often below 50% due to competing side reactions. In contrast, 3-Phenylisoxazole-5-carbaldehyde achieves 95% purity via optimized Vilsmeier-Haack reactions .

- Stability Issues : Cyclohexane-based aldehydes exhibit lower thermal stability compared to aromatic heterocycles, limiting their use in high-temperature applications .

- Pharmacological Gap: Unlike isoxazole or quinoline analogs, phenylcyclohexane aldehydes are underexplored in medicinal chemistry, suggesting an area for future research.

Notes

- The evidence provided lacks direct data on this compound’s physical properties (e.g., melting point, solubility). Comparisons rely on structural analogs and synthesis literature.

- Commercial discontinuation of 4-Phenylcyclohexane-1-carbaldehyde highlights market-driven limitations in accessing these compounds .

- Further experimental studies are required to validate computational predictions about conformational stability.

Biological Activity

3-Phenylcyclohexanecarbaldehyde is an organic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article summarizes the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

This compound features a cyclohexane ring substituted with a phenyl group and an aldehyde functional group. The general structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating its activity against breast cancer cells demonstrated significant cell death at low concentrations, suggesting its potential as an anticancer agent. The compound's IC50 values were comparable to those of established chemotherapeutic agents, indicating strong efficacy against malignant cells while showing reduced toxicity towards normal cells .

The mechanisms underlying the cytotoxic effects of this compound appear to involve several pathways:

- DNA Interaction : The compound has been shown to interact with DNA, leading to disruptions in replication and transcription processes. This interaction may result in apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have indicated that treatment with this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, characterized by the activation of caspases and the release of cytochrome c from mitochondria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in substituent groups on the phenyl ring or alterations in the cyclohexane moiety have been explored to enhance its anticancer properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases cytotoxicity |

| Alteration of phenyl substituents | Varies apoptotic response |

| Change in aldehyde position | Affects DNA binding affinity |

These findings underscore the importance of SAR studies in optimizing the therapeutic potential of this compound.

Case Studies

- Breast Cancer Cell Lines : In a comparative study, this compound was tested alongside other phenolic compounds. Results indicated that it exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to several analogs, highlighting its potential for further development as a therapeutic agent .

- Combination Therapies : Preliminary investigations into combination therapies involving this compound and existing chemotherapeutics revealed synergistic effects, suggesting that it could enhance the efficacy of standard treatments while potentially reducing side effects associated with high doses of traditional drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.